Product packaging for Isotabtoxin(Cat. No.:)

Isotabtoxin

Cat. No.: B1252590
M. Wt: 289.29 g/mol
InChI Key: ZVGWGRIWDBHNIQ-WDOVLDDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotabtoxin is a dipeptide precursor phytotoxin, also known as wildfire toxin, produced by various pathovars of the phytopathogenic bacterium Pseudomonas syringae , including pv. tabaci , pv. coronafaciens , and pv. garcae . This compound is a simple monobactam and the biological precursor to the active antibiotic tabtoxinine-β-lactam (TBL) . Its production is a key virulence factor for the bacteria, contributing to disease symptoms such as chlorosis (yellowing) and necrosis in host plants like tobacco and beans . The toxic activity is mediated through its active moiety, TBL, which functions as a potent inhibitor of the essential plant enzyme glutamine synthetase (GS) . By targeting this enzyme, which is central to nitrogen metabolism, this compound disrupts the biosynthesis of the amino acid glutamine, leading to its depletion within host cells . This inhibition causes a dramatic disturbance in the plant's nitrogen assimilation, resulting in the characteristic chlorosis, and ultimately weakens the plant, facilitating bacterial colonization . The disruption of nitrogen metabolism also benefits the pathogen by causing an accumulation of nitrogen-containing intermediates that the bacterium can utilize as a nutrient source . This compound itself is part of a self-resistance strategy for the producing bacteria, as the dipeptide form is less toxic until activated by plant enzymes . This reagent is presented for research applications only, including the study of plant-pathogen interactions, bacterial virulence mechanisms, amino acid biosynthesis, and nitrogen metabolism in plants. It is a critical tool for investigating the molecular basis of antimetabolite toxins and developing potential strategies for managing plant diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3O6 B1252590 Isotabtoxin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19N3O6

Molecular Weight

289.29 g/mol

IUPAC Name

(2S,3R)-2-[[(2S,5S)-5-(aminomethyl)-5-hydroxy-6-oxopiperidine-2-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C11H19N3O6/c1-5(15)7(9(17)18)14-8(16)6-2-3-11(20,4-12)10(19)13-6/h5-7,15,20H,2-4,12H2,1H3,(H,13,19)(H,14,16)(H,17,18)/t5-,6+,7+,11+/m1/s1

InChI Key

ZVGWGRIWDBHNIQ-WDOVLDDZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CC[C@@](C(=O)N1)(CN)O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCC(C(=O)N1)(CN)O)O

Origin of Product

United States

Origin and Formation Mechanisms of Isotabtoxin

Biosynthetic Pathways of Tabtoxin (B1681872): Precursor to Isotabtoxin

The biosynthesis of tabtoxin is a complex process that is intricately linked to core metabolic pathways within the bacterium.

Genetic Loci and Gene Clusters Encoding Tabtoxin Biosynthesis

The genes responsible for tabtoxin biosynthesis are typically located in gene clusters within the bacterial genome. nih.govasm.org In Pseudomonas syringae pv. tabaci, a chromosomal region containing genes for both tabtoxin biosynthesis and resistance has been identified. researchgate.net This biosynthetic region is approximately 31-kb in size and is considered physically unstable, with spontaneous deletions in this area leading to tabtoxin deficiency and altered disease symptoms. wikipedia.orgresearchgate.net The tabtoxin biosynthetic gene cluster has been found to be conserved on genomic island-like elements in P. syringae, suggesting potential acquisition through horizontal gene transfer. nih.gov Specific genes within the cluster, such as tblA and tabA (also referred to as tblB), have been identified as being required for tabtoxin production. nih.govresearchgate.net

Enzymatic Steps in Tabtoxin Formation (e.g., involvement of TblS, TblC, TblD, TblE, TblF)

Tabtoxin is assembled through a series of enzymatic steps involving several key proteins encoded within the biosynthetic gene cluster. Following a branching point from the lysine (B10760008) pathway, tabtoxin is synthesized through the action of enzymes such as TblS, TblC, TblD, TblE, and TblF. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com TblS is a putative β-lactam synthetase, involved in the formation of the β-lactam ring structure. nih.govnih.govresearchgate.net TblC shows similarity to clavaminic acid synthase. nih.govnih.govresearchgate.net TblD is described as a putative GNAT acyltransferase, and TblE functions in conjunction with TblF. nih.govnih.govresearchgate.net TblF is presumed to be an enzyme with similarity to D-alanine-D-alanine ligase, potentially forming a functional pair with a membrane protein. nih.govnih.govresearchgate.netresearchgate.net Upon the assembly of tabtoxin, the metallopeptidase TabP can convert it into the biologically active toxin TβL, which is then exported by the transporter TblR. nih.govresearchgate.netresearchgate.net

A summary of the putative functions of some key enzymes involved in tabtoxin biosynthesis is presented below:

EnzymePutative Function
TblSβ-lactam synthetase
TblCClavaminic acid synthase
TblDGNAT acyltransferase
TblEPutative membrane protein (with TblF)
TblFD-Ala-D-Ala ligase (with TblE)
TabPZinc metallopeptidase
TblRMultidrug resistance transporter protein

Note: Based on information from references nih.govnih.govresearchgate.netresearchgate.net.

Intermediates in Tabtoxin Biosynthesis from Core Metabolic Pathways (e.g., lysine pathway branching)

Tabtoxin biosynthesis shares a portion of its pathway with the lysine biosynthetic pathway. nih.govresearchgate.netresearchgate.netmdpi.com The pathway branches off from the lysine pathway after the formation of tetrahydropicolineate and before the formation of diaminopimelate. nih.govresearchgate.netresearchgate.netmdpi.com Specifically, the condensation of pyruvate (B1213749) and aspartate semialdehyde, catalyzed by dihydropicolineate synthase (DapA), produces dihydropicolineate, which is a step in both pathways. researchgate.netmdpi.com Dihydropicolineate reductase (DapB) then produces tetrahydropicolineate. mdpi.com Genetic evidence supports that the dapB gene is required for both lysine and tabtoxin biosynthesis, suggesting L-2,3,4,5-tetrahydrodipicolinate as a common intermediate. asm.org L-threonine and L-aspartate contribute to the side chain of tabtoxin, while pyruvic acid and the methyl group of L-methionine contribute to the β-lactam moiety. wikipedia.orgthieme-connect.de

Isomerization of Tabtoxin to this compound

Tabtoxin is known to be a relatively unstable molecule, and it readily undergoes isomerization to form this compound. nih.gov

Non-Enzymatic Intramolecular Transacylation Mechanism

The conversion of tabtoxin to this compound occurs through a non-enzymatic intramolecular transacylation mechanism. nih.govresearchgate.net This process involves the rearrangement of the biologically active β-lactam ring structure of tabtoxin to form the stable, inactive δ-lactam isomer, this compound. nih.govresearchgate.netfree.fr This translactamization reaction leads to a decrease in the biological activity of the compound. nih.gov

Factors Influencing the Conversion Rate and Stability Profile (e.g., pH, temperature)

The rate of isomerization of tabtoxin to this compound is influenced by environmental factors such as pH and temperature. nih.govresearchgate.netfree.fr Tabtoxin is described as a relatively unstable molecule at room temperature (25 °C) and neutral pH (pH 7), with its biological activity decreasing with a half-life of approximately one day due to translactamization to this compound. nih.govfree.fr The inactivation of tabtoxin is reported to be even quicker under either acidic or basic conditions. free.fr For example, the half-life of tabtoxin is significantly shorter at pH 4.5 (15 minutes) compared to pH 7.0 (24 hours). okayama-u.ac.jp This suggests that both lower and higher pH values accelerate the isomerization process. Elevated temperatures can also influence the stability and conversion rate. researchgate.net

A summary of the effect of pH on tabtoxin half-life is provided below:

pHApproximate Half-lifeReference
7.0~24 hours nih.govfree.frokayama-u.ac.jp
4.5~15 minutes okayama-u.ac.jp

The driving force for this conversion appears to be the change to a less strained molecule, with the δ-lactam structure of this compound being more stable than the β-lactam structure of tabtoxin. researchgate.netfree.fr

Role of this compound as a Stable Degradation Product in Tabtoxin Research

This compound plays a significant role in tabtoxin research primarily because of its stability compared to the relatively unstable tabtoxin. mdpi.comdss.go.th The rapid isomerization of the biologically active β-lactam in tabtoxin to the inactive δ-lactam this compound has historically made the isolation and study of native tabtoxin challenging. thieme-connect.de

Early research efforts often encountered this compound as an artifact formed during the workup and analysis of tabtoxin. mdpi.com Because the analysis of this compound was considered representative of the biosynthesis investigations, in some cases, no extensive effort was made to isolate tabtoxin in its native, less stable form. mdpi.com

The stability of this compound allows researchers to study aspects of the tabtoxin molecule and its biosynthesis indirectly. For example, the identification of L-threonine as a direct precursor of the threonine moiety in tabtoxin was established through studies involving this compound. mdpi.com The well-understood biosynthesis of threonine allowed its moiety in this compound to serve as an internal standard for interpreting the incorporation of labeled precursors like aspartate, glycerol, and acetate (B1210297) into the tabtoxinine portion. mdpi.com

While tabtoxin is the biologically active compound responsible for inhibiting glutamine synthetase in plants, leading to symptoms like chlorosis, this compound itself is considered nontoxic. mdpi.comresearchgate.netthieme-connect.de Its formation represents an inactivation pathway for the toxin. Despite its lack of biological activity, its chemical stability makes it a useful reference compound and indicator in studies concerning tabtoxin production, degradation, and metabolic fate. The characterization of this compound, including its chemical properties and hydrolysis products, has been crucial in confirming the structures proposed for tabtoxin and its analogs. researchgate.netannualreviews.org

Research Findings Related to this compound Stability:

CompoundLactam RingBiological ActivityStability at 25°C, pH 7
Tabtoxinβ-lactamActiveRelatively unstable (half-life ~1 day) mdpi.comresearchgate.net
This compoundδ-lactamInactiveStable mdpi.comresearchgate.net

Hydrolysis Products:

CompoundHydrolysis Products
Tabtoxin or this compoundTabtoxinine, Threonine (or Serine) mdpi.comnih.gov
TabtoxinineTabtoxinine-δ-lactam (partially upon heating) researchgate.net

Molecular Basis of Isotabtoxin S Biological Inactivity

Comparative Structural Analysis of the Tabtoxin (B1681872) β-Lactam and Isotabtoxin δ-Lactam Configurations

Tabtoxin is a dipeptide consisting of the unusual amino acid tabtoxinine-β-lactam linked to threonine or, less commonly, serine. nih.govwikipedia.organnualreviews.org The biologically active moiety is tabtoxinine-β-lactam (TβL), which contains a four-membered β-lactam ring. nih.govwikipedia.org

This compound, on the other hand, is a stable and nontoxic isomer formed from tabtoxin through an intramolecular transacylation reaction. nih.govresearchgate.netresearchgate.net This process involves the rearrangement of the β-lactam ring into a five-membered δ-lactam ring structure. annualreviews.orgfree.fr While both molecules share the same empirical formula (C₁₁H₁₉N₃O₆), the difference lies in the ring size and the resulting arrangement of atoms. uni.lunih.gov this compound contains a tabtoxinine-δ-lactam residue linked to threonine. annualreviews.org

The conversion of the β-lactam in tabtoxin to the δ-lactam in this compound occurs relatively easily at room temperature and neutral pH, with a half-life of approximately one day, contributing to the instability of tabtoxin. nih.govfree.fr This isomerization is even faster under acidic or basic conditions. free.fr

Conformational Changes and Steric Hindrance Post-Isomerization

The transformation from the four-membered β-lactam ring in tabtoxin to the five-membered δ-lactam ring in this compound results in significant conformational changes. The highly strained nature of the β-lactam ring in tabtoxin is a key feature related to its biological activity, as seen in other β-lactam antibiotics. researchgate.netfree.frnih.gov The ring enlargement to the δ-lactam in this compound leads to a less strained, more stable molecular conformation. free.fr

Implications of the δ-Lactam Structure on Molecular Recognition and Binding to Biological Targets

Molecular recognition is the specific interaction and binding of one molecule to another, often involving non-covalent forces and precise fitting of molecular shapes. wikipedia.orgnih.govmdpi.com The biological activity of tabtoxin is dependent on its recognition and binding to glutamine synthetase. nih.govnih.govcapes.gov.br

The structural differences between the β-lactam of tabtoxin and the δ-lactam of this compound have profound implications for molecular recognition by the target enzyme. The change in ring size and the resulting conformational differences mean that this compound no longer presents the necessary structural features to be recognized by the active site of glutamine synthetase in the same way as tabtoxin. The δ-lactam structure of this compound is not a functional mimic of the transition state or substrate intermediate that tabtoxin (specifically, its hydrolyzed form, tabtoxinine-β-lactam) is thought to resemble for enzyme inhibition. nih.gov

Investigating the Absence of Target Enzyme Inhibition by this compound (e.g., glutamine synthetase)

Tabtoxin, after being hydrolyzed in planta to tabtoxinine-β-lactam (TβL), is a potent and irreversible inhibitor of glutamine synthetase (GS). nih.govwikipedia.orgresearchgate.netnih.govcapes.gov.brresearchgate.netcapes.gov.br Glutamine synthetase is a crucial enzyme in nitrogen metabolism, catalyzing the synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). ontosight.aimdpi.comwikipedia.org Inhibition of GS leads to the accumulation of ammonia, which is toxic to plant cells, and disrupts amino acid biosynthesis. thieme-connect.decropprotectionnetwork.org

In contrast to tabtoxin, this compound does not inhibit glutamine synthetase. nih.govannualreviews.orgresearchgate.netresearchgate.net This lack of inhibitory activity is directly linked to its δ-lactam structure. While tabtoxinine-β-lactam functions as a mechanism-based inhibitor that is phosphorylated by GS, leading to a stable enzyme-inhibitor complex, the δ-lactam form of this compound is unable to undergo the necessary interactions and transformations within the enzyme's active site. nih.govcapes.gov.br The altered ring structure and conformation likely prevent this compound from binding effectively to the glutamate or ATP binding sites, or from mimicking the tetrahedral transition state that TβL resembles. nih.govontosight.aiwikipedia.org Research findings consistently show that the biologically active form requires the intact β-lactam ring. nih.govannualreviews.orgwikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.net

Genetic and Biochemical Regulation Pertaining to Isotabtoxin Precursors

Transcriptional and Translational Control of Tabtoxin (B1681872) Biosynthetic Genes

The genes responsible for tabtoxin biosynthesis are organized into a gene cluster mdpi.comresearchgate.net. Key genes in this cluster include tblA and tabA (also referred to as tblB), both of which are essential for tabtoxin production researchgate.net. The tblA gene, encoding a protein with no significant similarity to known polypeptides, is under the control of the lemA gene ebi.ac.uknih.gov. The lemA gene, now known as gacS, is part of a two-component regulatory system (GacA/GacS) implicated in pathogenesis mdpi.comresearchgate.net.

Transcriptional analysis has shown that a functional lemA gene is necessary for the detection of the tblA gene transcript asm.orgnih.gov. This suggests that the regulation of tabtoxin production by lemA likely occurs at the transcriptional level ebi.ac.ukasm.orgnih.gov. While transcriptional control is evident, the possibility of post-transcriptional regulation, such as effects on mRNA stability, has not been ruled out mdpi.comresearchgate.net. Studies involving operon fusions have indicated the presence of a distinct promoter for the tblA gene, separate from upstream genes researchgate.net.

The tabA gene product shows homology to meso-diaminopimelate (meso-DAP) decarboxylase (the product of the lysA gene), suggesting a link between tabtoxin and lysine (B10760008) biosynthetic pathways researchgate.net. However, tabA was unable to complement an Escherichia coli lysA mutant researchgate.net.

Translational control aspects are less extensively documented compared to transcriptional regulation. However, experiments involving the synthesis of the tabtoxin peptide bond have indicated that this process is not mediated by ribosomes, implying enzymatic synthesis portlandpress.com. This suggests that understanding the regulation of tabtoxin synthesis requires investigating the regulation of enzyme activity in addition to regulation at the operon level portlandpress.com.

Regulatory Networks Governing Pathogen-Derived Tabtoxin Production in Environmental Contexts

The production of phytotoxins by Pseudomonas syringae pathovars, including tabtoxin, is influenced by various environmental factors, such as temperature and plant signal molecules nih.govnih.gov. Global regulatory genes, such as gacS (formerly lemA), play a role in modulating phytotoxin production in certain pathovars, highlighting the complexity of the regulatory circuits involved nih.govnih.gov.

Specific nutritional factors have also been shown to affect tabtoxin production. For instance, choline (B1196258), betaine, and dimethylglycine have been demonstrated to enhance tabtoxin production in a P. syringae strain when used as nitrogen sources or when choline is added to hyperosmolar culture media . Choline was also found to repress the inhibitory effect of high osmolarity on tabtoxin production . This indicates that the bacterium can sense and respond to its environment, adjusting toxin production accordingly.

The integration of the tabtoxin gene cluster into specific sites within the P. syringae core genome, often near tRNA genes, and the presence of genes associated with genetic dynamism within the cluster, suggest that horizontal gene transfer has played a role in the evolution of toxin-producing genes mdpi.comresearchgate.net. This mobility can contribute to the spread of tabtoxin production capabilities among different strains and pathovars, influencing their environmental distribution and impact.

Mechanisms of Self-Protection and Detoxification in Producer Organisms

Tabtoxin-producing organisms, such as Pseudomonas syringae pv. tabaci, possess mechanisms to protect themselves from the toxic effects of tabtoxin and its active form, tabtoxinine-β-lactam, which inhibits their own glutamine synthetase cabidigitallibrary.orgresearchgate.net. Two primary strategies for self-protection have been documented: producing an insensitive target protein or producing enzymes that detoxify the toxin cabidigitallibrary.org.

One well-characterized self-protection mechanism involves the tabtoxin resistance protein (TTR), an enzyme that acetylates tabtoxinine-β-lactam, rendering it inactive mdpi.comwikipedia.orgcabidigitallibrary.org. The crystal structure of TTR complexed with acetyl coenzyme A has been determined, providing insights into its mechanism of action wikipedia.orgebi.ac.uk. TTR belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily wikipedia.org.

Another aspect of self-protection is the production of tabtoxin as an inactive protoxin wikipedia.organnualreviews.org. Tabtoxin is a dipeptide composed of tabtoxinine-β-lactam and threonine mdpi.comwikipedia.org. In some strains, tabtoxin is hydrolyzed in the periplasm by a zinc-containing aminopeptidase (B13392206) to release the active tabtoxinine-β-lactam researchgate.netannualreviews.org. Producing the toxin in a less potent form initially, and potentially controlling its activation and export, helps protect the bacterial cell's intracellular GS annualreviews.org.

Furthermore, the adenylylation of GS has been observed in toxin-producing strains after toxin production begins, which offers partial protection by slowing the rate of inactivation by TβL researchgate.netresearchgate.net. The serine released from tabtoxin hydrolysis is a factor in initiating this adenylylation researchgate.netresearchgate.net. While adenylylated GS has a reduced affinity for TβL, it can still be inactivated over time, indicating the need for additional protection mechanisms like detoxification researchgate.net.

Some research also suggests the possibility of a toxin-exclusion mechanism operating in certain strains, preventing the rapid uptake of tabtoxinine-β-lactam annualreviews.org.

Advanced Analytical Methodologies for Studying Isotabtoxin and Its Interconversion

Chromatographic Separation Techniques for Isomer Differentiation (e.g., HPLC, LC-MS/MS)

Chromatographic methods play a crucial role in separating and analyzing complex mixtures containing natural products like Isotabtoxin and its related compounds. High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the purification and analysis of antimetabolite toxins, including tabtoxin (B1681872) nih.gov. The effectiveness of HPLC for separating these compounds is dependent on adjusting the method parameters according to their specific chemical structures nih.gov.

Coupling liquid chromatography with mass spectrometry, particularly LC-MS or LC-MS/MS, significantly enhances the ability to differentiate and quantify components in complex samples nih.govwikipedia.orgeag.comchemyx.com. LC-MS/MS combines the separation power of LC with the sensitive and selective detection capabilities of tandem mass spectrometry eag.com. This tandem technique is widely applied in the analysis of natural toxins and is suitable for analyzing polar, ionic, and thermally unstable compounds nih.govchemyx.com. While reversed-phase columns are commonly used for chromatographic separation, hydrophilic interaction chromatography (HILIC) may offer better retention and separation for polar and ionizable analytes nih.gov. The synergistic combination of LC and MS allows for the resolution of co-eluting compounds based on their molecular masses, even in complex matrices wikipedia.org.

Mass Spectrometry for Elucidating Interconversion Pathways and Isomer Distribution

Mass spectrometry (MS) is a central analytical tool for the identification and structural characterization of natural products wikipedia.orgmdpi.com. In the context of this compound and its interconversion, MS provides essential information regarding the mass-to-charge ratio of the compounds and their fragments, aiding in their identification and the analysis of their distribution in various samples. LC-MS is particularly powerful for analyzing complex mixtures, offering high sensitivity and selectivity nih.govwikipedia.orgchemyx.com.

The interconversion between the biologically active β-lactam tabtoxin and the more stable δ-lactam this compound can be monitored and studied using MS-based techniques nih.govresearchgate.net. This compound has been observed to appear as an artifact during the workup procedures of tabtoxin, highlighting the importance of analytical methods that can distinguish between these isomers and assess their relative abundance nih.govresearchgate.net. MS provides the necessary specificity to identify and quantify these different forms, helping to understand the conditions under which interconversion occurs.

Tandem Mass Spectrometry Approaches (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS or MSn) is an invaluable technique for obtaining detailed structural information about analytes by fragmenting selected ions and analyzing the resulting fragment ions nih.govmdpi.comnih.gov. This approach is particularly useful for confirming the identity of compounds and gaining insights into their molecular architecture mdpi.com. For isomers like Tabtoxin and this compound, which share the same elemental composition, MS/MS can provide distinct fragmentation patterns that help differentiate them eag.com.

The transition of precursor ions to specific product ions in MS/MS is highly characteristic of a compound's structure, offering a high degree of selectivity for both identification and quantification eag.com. This is crucial when analyzing complex biological extracts where multiple compounds may be present. MS/MS has become a high-throughput method for analyzing small molecules in complex samples and is a key strategy for annotating known compounds and exploring unknown ones through spectral library matching and molecular networking nih.gov.

Isotopic Labeling Strategies for Biosynthetic and Conversion Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms through chemical reactions and metabolic pathways sigmaaldrich.comwikipedia.org. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into precursor molecules, researchers can track their incorporation into downstream products using MS biorxiv.orgnih.govnih.gov. This approach is fundamental for elucidating biosynthetic pathways and understanding the mechanisms of conversion between related compounds sigmaaldrich.comnih.gov.

In the study of tabtoxin biosynthesis, isotopic labeling has been instrumental in identifying the precursors involved. For example, L-threonine has been established as a direct precursor to the threonine moiety of tabtoxin through such investigations nih.govresearchgate.net. Stable isotope labeling coupled with MS allows for the monitoring of label incorporation and turnover rates of pathway intermediates and products, providing dynamic information about metabolic networks nih.govnih.gov. This is particularly relevant for understanding the formation of this compound from Tabtoxin, potentially revealing whether it is a direct enzymatic product or a non-enzymatic conversion.

Spectroscopic Techniques for Investigating Isomeric States and Structural Stability

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible spectroscopy, provide complementary information to mass spectrometry for structural characterization and the investigation of isomeric states and structural stability. While the search results did not provide specific examples of these techniques being applied directly to this compound, their general utility in natural product and isomer research is well-established researchgate.netepfl.chnih.gov.

NMR spectroscopy is a powerful tool for determining the complete structure of molecules, including the assignment of atoms and the elucidation of connectivity and stereochemistry epfl.ch. Two-dimensional NMR techniques, such as DQF-COSY, HMQC, and HMBC, have been successfully used for the structural determination of geometrical isomers of other natural products like microcystins, allowing for the assignment of all carbons and protons nih.gov. This level of detail is crucial for unequivocally confirming the structure of this compound and differentiating it from Tabtoxin and other potential isomers. Spectroscopic methods can also provide insights into the electronic structure and stability of isomers, as demonstrated in studies of nuclear isomers d-nb.infoaps.orgaps.orgptb.de.

High-Throughput Analytical Platforms in Natural Product Isomer Research

The field of natural product discovery and analysis is increasingly moving towards high-throughput approaches to efficiently screen and characterize large numbers of samples. High-throughput analytical platforms, often centered around advanced MS techniques, are essential for accelerating the identification and analysis of natural products and their isomers rsc.orgnih.gov.

These platforms enable rapid screening of complex extracts, allowing for the detection and differentiation of various compounds, including closely related isomers rsc.orgnih.gov. High-throughput LC-MS is a key component of modern metabolomics and natural product research, facilitating comprehensive analysis of the chemical diversity within biological samples rsc.orgcore.ac.uk. The ability to quickly analyze multiple samples and differentiate isomers is critical for studying the production of this compound and its interconversion with Tabtoxin under various conditions or in different biological systems. High-throughput techniques, coupled with sophisticated data analysis tools, are improving the ability to link chemical structures to biological activities and to explore the vast potential of natural products nih.gov.

Advanced Research Perspectives on Isotabtoxin

Theoretical and Computational Approaches to Structure-Activity Relationship (SAR) and Structure-Inactivity Relationship Analysis

Computational methods provide powerful tools for investigating the relationship between the chemical structure of compounds like isotabtoxin and their biological activity or, in this case, inactivity. Quantitative Structure-Activity Relationship (QSAR) and Structure-Inactivity Relationship (SIR) analyses aim to build models that can predict the properties of molecules based on their structural features. protoqsar.comnih.gov

Molecular Modeling and Docking Studies for Inactivity Prediction

Molecular modeling and docking studies can be employed to understand why this compound is inactive compared to its biologically active counterpart, tabtoxinine-β-lactam. These techniques involve creating 3D models of the molecules and simulating their interactions with potential biological targets, such as enzymes. By comparing the predicted binding modes and affinities of this compound and tabtoxinine-β-lactam to target enzymes like glutamine synthetase, researchers can gain insights into the structural determinants of inactivity. The stable δ-lactam ring structure of this compound, in contrast to the reactive β-lactam ring of tabtoxinine-β-lactam, is a key factor likely influencing its inability to inhibit target enzymes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models for Related Compounds

While direct QSAR models specifically for this compound's inactivity might be limited by the availability of inactivity data, QSAR models developed for related compounds, particularly the active tabtoxinine-β-lactam and its analogs, can provide valuable context. nih.govtaylorandfrancis.comnih.govmdpi.com These models correlate structural descriptors with biological activity (e.g., enzyme inhibition). By analyzing the descriptors that contribute to the activity of tabtoxinine-β-lactam, researchers can infer which structural features are essential for activity and, conversely, why the structural differences in this compound lead to a lack of activity. Studies on the biosynthesis of tabtoxin (B1681872) have identified precursors and intermediates, which could also be subjects of QSAR analysis to understand how structural changes throughout the pathway affect biological properties. nih.govwikipedia.orgresearchgate.net

Role of Isomerization in Microbial Toxin Ecology and Evolution

The isomerization of tabtoxin to this compound is not merely a chemical curiosity but has implications for the ecology and evolution of the producing bacteria and their interactions with host plants and the environment.

Inactivation as a Regulatory Mechanism in Phytopathogenic Interactions

The spontaneous or enzyme-mediated conversion of the active tabtoxin (or its derivative TβL) to the inactive this compound can be viewed as a form of toxin regulation. nih.gov In the context of plant-pathogen interactions, controlling the level of active toxin is crucial. High levels of a potent toxin could potentially harm the producing bacterium itself or lead to rapid host death, limiting the pathogen's ability to colonize and spread. The conversion to a stable, inactive form like this compound might serve to modulate the effective concentration of the toxin in the host tissue or the environment. While tabtoxin is required for symptoms like chlorosis and lesion formation in some host plants, the bacterium also has mechanisms for self-protection against the active toxin. nih.govwikipedia.orgnih.gov

Ecological Significance of Stable Inactive Isomers in Environmental Matrices

This compound's stability, compared to the relatively unstable tabtoxin, suggests it could persist longer in environmental matrices such as soil or plant debris. nih.govresearchgate.net The ecological significance of stable inactive isomers lies in their potential as indicators of past or present tabtoxin-producing bacterial activity. Their presence in the environment could influence microbial communities or interact with other organisms, even in the absence of active toxin. Further research is needed to fully understand the fate and potential ecological roles of this compound in various environmental settings.

Metabolic Engineering and Synthetic Biology Approaches to Study Tabtoxin/Isotabtoxin Pathways

Metabolic engineering and synthetic biology offer powerful tools to dissect, modify, and potentially harness the biosynthetic pathways of natural products like tabtoxin and its isomer, this compound. ontosight.aibohrium.com

Reconstitution of Biosynthetic Pathways for Mechanistic Understanding

Understanding the biosynthesis of natural products is fundamental to elucidating their biological roles and exploring possibilities for engineered production. Tabtoxin, the structural relative of this compound, is produced by certain pathovars of the bacterium Pseudomonas syringae and is known to be a precursor to the biologically active TBL. wikipedia.orgwikipedia.orgnih.gov The biosynthesis of Tabtoxin is understood to branch off from the lysine (B10760008) biosynthetic pathway. wikipedia.org Key enzymes involved in the Tabtoxin biosynthetic cluster have been identified, including those related to diaminopimelate decarboxylase and THDPA succinyl-CoA succinyltransferase. wikipedia.org

Reconstitution of biosynthetic pathways in heterologous hosts is a powerful technique used to dissect complex enzymatic steps, identify intermediates, and understand regulatory mechanisms. This approach has been successfully applied to various natural products, including complex triterpenes and monoterpene indole (B1671886) alkaloids, revealing the intricate enzymatic cascades and potential metabolic networks involved. biorxiv.orgnih.govbiorxiv.org For instance, reconstitution efforts have helped identify critical enzymes and optimal configurations for producing specific compounds in engineered systems. nih.govbiorxiv.org

While direct studies on the reconstitution of the this compound biosynthetic pathway are not prominently documented in the provided search results, the knowledge gained from reconstituting the Tabtoxin pathway would be directly relevant. Given that this compound is an isomer of Tabtoxin, the enzymatic machinery involved in its formation likely shares components with or is closely related to the Tabtoxin biosynthetic machinery. Investigating the precise enzymatic steps and potential branch points that lead specifically to this compound, perhaps involving isomerase activity, could be achieved through targeted pathway reconstitution experiments. Such studies could involve expressing candidate genes from Pseudomonas syringae in a heterologous host and analyzing the production of this compound and related compounds. This would provide crucial mechanistic insights into how the bacterial system controls the structural outcome, leading to either Tabtoxin or this compound.

Engineering for Controlled Isomerization Kinetics in Research Systems

Isomerization reactions are critical in many chemical and biological processes, involving the rearrangement of atoms within a molecule to form a structural isomer. The conversion between Tabtoxin and this compound represents such an isomerization event. Controlling the kinetics of isomerization is important in various research and industrial applications, influencing product yields and the distribution of isomers. Studies on isomerization kinetics in other systems, such as the cis-trans isomerization of butene or the isomerization of hop alpha-acids, demonstrate the complexity and the factors influencing reaction rates, including temperature, catalysts, and reaction environment. researchgate.netresearchgate.netscirp.orgnih.gov Kinetic models, such as first-order kinetics and the application of Arrhenius behavior, are commonly used to describe these processes and predict outcomes under different conditions. researchgate.netscirp.org

Specific research focused on engineering the isomerization kinetics of this compound or the interconversion between Tabtoxin and this compound in controlled research systems is not detailed in the provided information. However, the principles established in studying other isomerization processes can be applied conceptually. If the isomerization is enzyme-catalyzed, identifying and characterizing the relevant isomerase enzyme(s) would be the first step towards engineering control. Once identified, techniques from enzyme engineering and synthetic biology could be employed to modify enzyme activity, specificity, or expression levels to favor the production or depletion of this compound.

Alternatively, if the isomerization is a non-enzymatic process influenced by environmental factors, research could focus on controlling these factors within a defined system. This might involve optimizing pH, temperature, or the presence of specific co-factors or metal ions that could influence the reaction rate and equilibrium between Tabtoxin and this compound. Developing in vitro systems that mimic aspects of the bacterial or host environment could allow for detailed kinetic studies and the exploration of conditions that favor or disfavor this compound formation.

Future Directions in this compound Research: Bridging Inactivity to Novel Insights in Phytotoxicology and Beyond

Tabtoxin is recognized as a phytotoxin that is processed to the active TBL, which inhibits glutamine synthetase, an essential enzyme in plant nitrogen metabolism. wikipedia.orgwikipedia.org This inhibition leads to the accumulation of ammonia (B1221849) and cellular damage, manifesting as symptoms like chlorosis (wildfire disease). wikipedia.org this compound, being an isomer, might possess different biological activities compared to Tabtoxin and TBL. The premise that this compound is relatively "inactive" compared to its isomer opens several avenues for future research.

One key direction is to rigorously establish and understand the basis of this compound's reported inactivity in phytotoxic assays. This would involve direct comparative studies of this compound and Tabtoxin/TBL on susceptible plant species under controlled conditions. If confirmed to be significantly less active or inactive, researchers could investigate the structural features of this compound that abrogate phytotoxicity. This could involve analyzing its interaction with the target enzyme, glutamine synthetase, compared to TBL. Understanding why this compound does not effectively inhibit this enzyme could provide novel insights into the structural requirements for glutamine synthetase inhibition by monobactam-like compounds.

Furthermore, this compound's presence as a metabolic product, even if inactive as a phytotoxin, raises questions about its role in the producing organism, Pseudomonas syringae, or in the host plant. Is it a detoxification product? A storage form? A signal molecule with a different function? Or simply a byproduct of an imperfect biosynthetic or isomerization process? Metabolomics studies that detect this compound in bacterial cultures or infected plant tissues can be expanded to quantify its levels under different conditions and correlate them with bacterial growth, gene expression, and plant symptom development.

The study of this compound could also contribute to broader insights in phytotoxicology and chemical ecology. Understanding how bacteria produce both active toxins and potentially inactive isomers can shed light on the evolution of virulence factors and the complex chemical interactions between pathogens and their hosts. This compound could serve as a valuable tool for probing the specificity of plant perception systems or detoxification mechanisms that might distinguish between active and inactive isomers of a toxin.

Beyond phytotoxicology, the unique structure of this compound, as a monobactam-like dipeptide uni.lu, could be of interest in other fields. Although not described as an antibiotic like TBL wikipedia.org, its structural scaffold might possess other bioactivities or serve as a starting point for the synthesis of novel compounds with potential pharmaceutical or agrochemical applications. Exploring its interactions with a wider range of biological targets, even in non-plant systems, could reveal unforeseen properties.

Q & A

Q. How can Isotabtoxin be accurately identified in complex biological matrices?

To ensure precise identification, employ hyphenated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) . Validate results using reference standards and replicate measurements under controlled conditions. Include spectral data (e.g., UV-Vis, IR) and retention time matching in peer-reviewed protocols .

Q. What are the standardized protocols for synthesizing high-purity this compound?

Synthesis typically involves multi-step organic reactions, with purification via column chromatography or recrystallization . Characterize intermediates and final products using high-performance liquid chromatography (HPLC) and X-ray crystallography to confirm structural integrity. Document reaction conditions (e.g., temperature, catalysts) to ensure reproducibility .

Q. Which physicochemical properties of this compound are critical for experimental design?

Prioritize solubility (in aqueous/organic solvents), stability under varying pH/temperature, and spectroscopic profiles. Use dynamic light scattering (DLS) for aggregation studies and differential scanning calorimetry (DSC) for thermal behavior. These parameters inform solvent selection, storage conditions, and assay compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Conduct a systematic review with meta-analysis to assess methodological variability (e.g., dose ranges, model organisms). Validate findings through in vitro (e.g., cell viability assays) and in vivo (e.g., murine LD50 studies) replication under standardized conditions. Address confounding factors like impurity profiles or batch-to-batch variability .

Q. What experimental strategies validate this compound’s specificity in modulating biochemical pathways?

Combine competitive inhibition assays with gene knockout models to isolate target interactions. Use isothermal titration calorimetry (ITC) for binding affinity quantification and cryo-electron microscopy for structural insights. Cross-validate with orthogonal methods (e.g., siRNA silencing) to rule off-target effects .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding sites on target proteins. Refine models using molecular dynamics (MD) simulations to assess conformational stability. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Employ ANOVA with post-hoc tests for multi-group comparisons. For time-dependent effects, apply mixed-effects models to account for longitudinal variability. Report confidence intervals and effect sizes to ensure robustness .

Q. How should researchers document this compound’s bioactivity in compliance with ethical guidelines?

Follow ARRIVE 2.0 guidelines for preclinical studies, detailing animal welfare protocols and sample sizes. For human cell lines, include ethics committee approvals and informed consent documentation. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset deposition .

Data Reporting and Reproducibility

Q. What metadata is essential for replicating this compound experiments?

Provide batch-specific details (e.g., supplier, purity), instrument calibration records, and environmental controls (e.g., humidity, temperature). For omics studies, include raw data files (e.g., .RAW for mass spectrometry) and processing pipelines in supplementary materials .

Q. How can researchers address variability in this compound’s biological activity across studies?

Implement reference standards from organizations like NIST or EDQM. Use inter-laboratory comparisons to harmonize protocols. Publish negative results and methodological limitations to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.